Isopropyl 2-bromo-5-(trifluoromethyl)benzoate
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Overview
Description
Isopropyl 2-bromo-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C11H10BrF3O2. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a bromine atom, and the fifth position is substituted with a trifluoromethyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-bromo-5-(trifluoromethyl)benzoate typically involves the esterification of 2-bromo-5-(trifluoromethyl)benzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-bromo-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reaction conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with different functional groups replacing the bromine atom.
Oxidation: The major product is 2-bromo-5-(trifluoromethyl)benzoic acid.
Reduction: The major product is 2-bromo-5-(trifluoromethyl)benzyl alcohol.
Scientific Research Applications
Isopropyl 2-bromo-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of isopropyl 2-bromo-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can participate in halogen bonding and hydrophobic interactions, respectively. These interactions can influence the binding affinity and specificity of the compound towards its targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological molecules.
Comparison with Similar Compounds
Isopropyl 2-bromo-5-(trifluoromethyl)benzoate can be compared with other similar compounds such as:
Methyl 2-bromo-5-(trifluoromethyl)benzoate: Similar structure but with a methyl ester group instead of an isopropyl group.
Ethyl 2-bromo-5-(trifluoromethyl)benzoate: Similar structure but with an ethyl ester group.
2-Bromo-5-(trifluoromethyl)benzoic acid: The carboxylic acid derivative without the ester group.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
propan-2-yl 2-bromo-5-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF3O2/c1-6(2)17-10(16)8-5-7(11(13,14)15)3-4-9(8)12/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULPEZWVSZKTIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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